molecular formula C16H17N3OS2 B2414330 N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide CAS No. 307510-70-9

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

Cat. No. B2414330
CAS RN: 307510-70-9
M. Wt: 331.45
InChI Key: JGBOQQZSWSNBKG-UHFFFAOYSA-N
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Description

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide, also known as MBT, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MBT is a benzothiazole derivative that has shown promising results in a variety of biological and physiological studies. In

Scientific Research Applications

Potential Chelating Agents

The compound’s structure includes both an azo group and a pyridone moiety. Azo derivatives are known for their chelating properties, and pyridones act as electron donor groups. This combination suggests that the compound could serve as a potential chelating agent in coordination chemistry .

Benzothiazole-Related Biological Activities

Benzothiazole-related molecules have diverse biological applications, including antiviral, anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. Given the presence of the benzothiazole moiety in this compound, further exploration of its therapeutic potential is warranted .

Indole Derivatives and Pharmacological Activity

While not directly related to the compound, indole derivatives are of wide interest due to their diverse biological applications. For instance, some indole derivatives exhibit anti-inflammatory and analgesic activities. Although this compound does not contain an indole ring, understanding the broader context of indole-based pharmacology may provide insights .

Anticorrosive Activity (Additional Context)

In a related context, 3-alkyl-5-amino-1H-1,2,4-triazole derivatives have been studied for their anticorrosive activity. While not directly connected to our compound, exploring such related research can enhance our understanding of chemical properties and applications .

properties

IUPAC Name

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS2/c1-10-7-8-12-13(9-10)22-16(17-12)19-15(21)18-14(20)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,17,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBOQQZSWSNBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=S)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamothioyl]benzamide

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